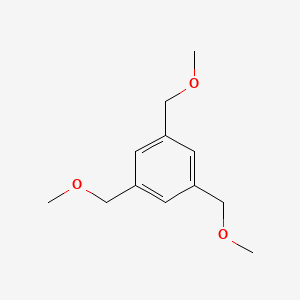
1,3,5-Tris(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O3. It is a derivative of benzene, where three methoxymethyl groups are attached to the 1, 3, and 5 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through electrophilic aromatic substitution, where the methoxymethyl groups are introduced to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5-trimethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Application Domains
1,3,5-Tris(methoxymethyl)benzene finds applications across various domains:
- Materials Science The compound can be a component in developing new materials, potentially enhancing their structural or chemical properties.
- Organic Synthesis It serves as a key building block in synthesizing complex organic molecules, leveraging the reactivity of its methoxymethyl groups.
- Catalysis Interaction studies have shown its reactivity with metal catalysts can enhance catalytic efficiency in organic transformations.
- Fuel Cell Applications 1,3,5-Tris(bromomethyl)benzene, a related compound, can be used in fabricating proton exchange membranes (PEMs) by covalently linking polybenzimidazole (PBI) as part of the tri-functional bromomethyls for fuel cell applications .
Reactivity and Interactions
Interaction studies primarily focus on the compound's reactivity with other chemical species. Research into its interactions with metal catalysts has shown promise in enhancing catalytic efficiency in organic transformations. Additionally, studies on its solubility and interaction with solvents are crucial for optimizing its use in synthetic applications.
Comparative Analysis of Related Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,3,5-Tris(diphenylamino)benzene | Three diphenylamino groups | Exhibits polymorphism and forms stable glasses |
| 1,3,5-Tris(1-imidazolyl)benzene | Three imidazole groups | Used in metal-organic frameworks |
| 1,3-Dimethoxybenzene | Two methoxy groups on benzene | Commonly used as a solvent and reagent |
Mechanism of Action
The mechanism of action of 1,3,5-Tris(methoxymethyl)benzene involves its interaction with various molecular targets. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a ligand in coordination chemistry and its potential use in catalysis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of methoxymethyl groups.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, leading to different chemical properties.
1,3,5-Tris(1-methylethyl)benzene: Substituted with isopropyl groups, affecting its steric and electronic properties.
Uniqueness
1,3,5-Tris(methoxymethyl)benzene is unique due to its methoxymethyl groups, which provide a balance of electron-donating and steric effects. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,3,5-tris(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-10-4-11(8-14-2)6-12(5-10)9-15-3/h4-6H,7-9H2,1-3H3 |
InChI Key |
YOACRGUTUXJZBA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















